3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one
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Overview
Description
3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one involves a Pd-catalyzed decarboxylative strategy . This method utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of the Pd-catalyzed decarboxylative strategy can be scaled up for industrial applications, ensuring efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the spiro junction, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.
Industry: Used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethylspiro[4.5]deca-3,6-dien-2-one
- 1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
- (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol
Uniqueness
3,6-Dimethylspiro[45]deca-2,6-dien-1-one is unique due to its specific spirocyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions and applications
Properties
CAS No. |
85620-39-9 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,10-dimethylspiro[4.5]deca-2,9-dien-4-one |
InChI |
InChI=1S/C12H16O/c1-9-7-11(13)12(8-9)6-4-3-5-10(12)2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
ZKTJTVJHZUTEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C1)CCCC=C2C |
Origin of Product |
United States |
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